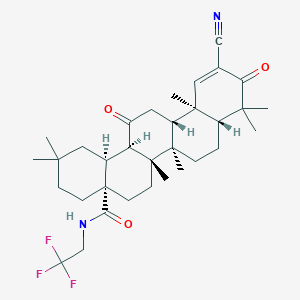

CDDO-dhTFEA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es conocido por su potente activación del factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2) e inhibición del factor de transcripción proinflamatorio nuclear factor kappa-light-chain-enhancer de células B activadas (NF-κB) . Este compuesto ha mostrado promesa en varias aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades crónicas como la enfermedad renal crónica .

Métodos De Preparación

CDDO-dhTFEA se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido oleanólico, un triterpenoide natural. . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar las transformaciones deseadas.

Análisis De Reacciones Químicas

CDDO-dhTFEA sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el compuesto, lo que lleva a diferentes derivados.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en el compuesto, alterando sus propiedades químicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados, pero generalmente incluyen derivados de triterpenoides modificados con actividades biológicas alteradas .

Aplicaciones Científicas De Investigación

CDDO-dhTFEA ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas. Algunas de las áreas clave de investigación incluyen:

Mecanismo De Acción

CDDO-dhTFEA ejerce sus efectos principalmente a través de la activación de Nrf2 y la inhibición de NF-κB . Nrf2 es un factor de transcripción maestro que regula la expresión de genes de respuesta antioxidante, mientras que NF-κB es un factor de transcripción proinflamatorio involucrado en la regulación de las respuestas inmunitarias . Al activar Nrf2, this compound mejora los mecanismos de defensa antioxidante celular, reduciendo el estrés oxidativo y la inflamación . El compuesto también inhibe NF-κB, reduciendo así la expresión de genes proinflamatorios y mitigando la inflamación .

Comparación Con Compuestos Similares

CDDO-dhTFEA es parte de una familia de triterpenoides sintéticos derivados del ácido oleanólico. Compuestos similares incluyen:

Ácido 2-ciano-3,12-dioxoolean-1,9-dien-28-oico (CDDO): El compuesto madre del que se deriva this compound.

Éster metílico de CDDO (CDDO-Me): Un derivado del éster metílico de CDDO con actividades biológicas similares.

Imidazolido de CDDO (CDDO-Im): Un derivado imidazolido de CDDO con propiedades antiinflamatorias mejoradas.

This compound es único en sus modificaciones específicas, que confieren actividades biológicas distintas y potencial terapéutico .

Actividad Biológica

CDDO-dhTFEA, also known as RTA dh404, is a synthetic triterpenoid derived from oleanolic acid. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of chronic kidney disease (CKD) and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound exerts its biological effects primarily through the modulation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins and is involved in cellular defense against oxidative stress.

- Nrf2 Activation : this compound has been shown to restore Nrf2 activity in various models, including CKD and glioblastoma cell lines. In CKD models, it enhances the nuclear translocation of Nrf2, leading to increased expression of its downstream targets such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .

- Reduction of Oxidative Stress : The compound significantly reduces oxidative stress markers and inflammation in CKD models by attenuating the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is often upregulated in inflammatory conditions .

1. Inhibition of Cell Proliferation in Glioblastoma

Studies have demonstrated that this compound effectively inhibits cell proliferation in glioblastoma cell lines such as U87MG and GBM8401. The inhibition is time- and dose-dependent, indicating that higher concentrations and prolonged exposure lead to more significant effects .

2. Cell Cycle Regulation

This compound promotes cell cycle arrest at the G2/M phase in glioblastoma cells. This arrest is associated with alterations in the expression levels of key cell cycle proteins, contributing to reduced DNA synthesis and cell viability .

3. Mitotic Arrest

The compound induces mitotic arrest in glioblastoma cells, which can be quantified using flow cytometry techniques. This effect is crucial for understanding how this compound can potentially enhance the efficacy of existing chemotherapeutic agents .

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound across different biological contexts:

- Chronic Kidney Disease Model : In a rat model of CKD, administration of this compound at a dose of 2 mg/kg/day for 12 weeks resulted in significant reductions in proteinuria and hypertension, along with improvements in renal function markers. The treatment also mitigated glomerulosclerosis and interstitial fibrosis .

- Glioblastoma Studies : In vitro studies indicated that this compound not only inhibited cell growth but also altered the expression of critical proteins involved in apoptosis and cell survival pathways .

Summary of Key Research Findings

Propiedades

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYWYZJDSBWZHH-BFGQVZSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.